molecular formula C9H8Cl2 B1349924 3-(3,4-Dichlorophenyl)-1-propene CAS No. 20849-86-9

3-(3,4-Dichlorophenyl)-1-propene

Cat. No.: B1349924
CAS No.: 20849-86-9
M. Wt: 187.06 g/mol
InChI Key: IDOMJXTWQAEDLQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-propene: is an organic compound characterized by the presence of a propene group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-propene typically involves the reaction of 3,4-dichlorophenyl derivatives with propene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials . This method ensures a steady supply of the compound and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or fully dechlorinated products.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dechlorinated or partially chlorinated products.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3,4-Dichlorophenyl)-1-propene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl derivatives on biological systems.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. For instance, similar compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II . This interruption in the electron transport chain reduces the ability of plants to convert light energy into chemical energy.

Comparison with Similar Compounds

Uniqueness: 3-(3,4-Dichlorophenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other dichlorophenyl derivatives. This makes it valuable in specific synthetic applications where the propene functionality is required.

Properties

IUPAC Name

1,2-dichloro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMJXTWQAEDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374216
Record name 3-(3,4-Dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20849-86-9
Record name 3-(3,4-Dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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